molecular formula C20H20ClN3O2 B11309767 2-(4-chloro-3-methylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11309767
M. Wt: 369.8 g/mol
InChI Key: AKFMIXQBIUKBOF-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a chlorinated phenoxy group with a pyrazolyl acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate to form 2-(4-chloro-3-methylphenoxy)acetate. This intermediate is then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy)acetohydrazide. Finally, the acetohydrazide is reacted with 1-[(4-methylphenyl)methyl]-1H-pyrazole-5-carbaldehyde under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide involves its interaction with specific molecular targets. The chlorinated phenoxy group can bind to active sites on enzymes or receptors, modulating their activity. The pyrazolyl acetamide moiety may enhance the compound’s binding affinity and specificity, leading to targeted effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-methylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide stands out due to its complex structure, which combines multiple functional groups, enhancing its versatility and potential applications in various fields. The presence of both phenoxy and pyrazolyl acetamide moieties allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C20H20ClN3O2/c1-14-3-5-16(6-4-14)12-24-19(9-10-22-24)23-20(25)13-26-17-7-8-18(21)15(2)11-17/h3-11H,12-13H2,1-2H3,(H,23,25)

InChI Key

AKFMIXQBIUKBOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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